molecular formula C6H2Br2ClN3 B13914260 6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine

6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine

Cat. No.: B13914260
M. Wt: 311.36 g/mol
InChI Key: HJEYUUWHOATWNP-UHFFFAOYSA-N
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Description

6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazopyrazine family This compound is characterized by the presence of bromine and chlorine atoms attached to the imidazo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine typically involves the bromination and chlorination of imidazo[1,2-a]pyrazine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the imidazo[1,2-a]pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organometallic reagents are typically used

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual halogenation allows for more versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C6H2Br2ClN3

Molecular Weight

311.36 g/mol

IUPAC Name

6,8-dibromo-5-chloroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C6H2Br2ClN3/c7-3-5(9)12-2-1-10-6(12)4(8)11-3/h1-2H

InChI Key

HJEYUUWHOATWNP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(N=C(C2=N1)Br)Br)Cl

Origin of Product

United States

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